tert-butyl N-(4-hydroxypentan-2-yl)carbamate
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Overview
Description
tert-Butyl (4-hydroxypentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxypentan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .
Industrial Production Methods: Industrial production of tert-Butyl (4-hydroxypentan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-hydroxypentan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl (4-hydroxypentan-2-yl)carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amines .
Medicine: The compound is used in the synthesis of various pharmaceuticals, where it serves as a protecting group for amine functionalities, ensuring the stability and efficacy of the final drug product .
Industry: In the industrial sector, tert-Butyl (4-hydroxypentan-2-yl)carbamate is used in the production of agrochemicals and other specialty chemicals, where its stability and reactivity are advantageous .
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxypentan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
tert-Butyl ((2R,4R)-4-hydroxypentan-2-yl)carbamate: A stereoisomer with different spatial arrangement of atoms, affecting its reactivity and applications.
tert-Butyl ((2R,4S)-4-hydroxypentan-2-yl)carbamate: Another stereoisomer with unique properties and uses.
Uniqueness: tert-Butyl (4-hydroxypentan-2-yl)carbamate is unique due to the presence of both the tert-butyl and hydroxyl groups, providing a balance of stability and reactivity. This makes it particularly useful in complex organic syntheses and industrial applications .
Properties
Molecular Formula |
C10H21NO3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxypentan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
InChI Key |
IENVVFATNUFQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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